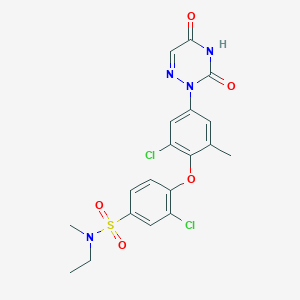

3-Chloro-4-(2-chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy)-N-ethyl-N-methylbenzenesulfonamide

説明

Historical Context and Discovery

The development of 3-Chloro-4-(2-chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy)-N-ethyl-N-methylbenzenesulfonamide emerged from the broader historical context of triazine chemistry research that gained momentum in the mid-20th century. The foundational work on triazine derivatives can be traced to early patents from the 1970s, particularly United States Patent 3912723, which described 2-phenyl-1,2,4-triazine-3,5-diones and their applications in agricultural chemistry. This patent work established the groundwork for understanding the biological activity of triazine-containing compounds and their potential for controlling various biological processes.

The specific development of Compound Pfizer 30542 represents an evolution in the synthesis of more complex triazine derivatives that incorporate additional functional groups. Research into aryl triazine compounds intensified during the 1980s and 1990s, with particular focus on compounds like Compound Pfizer 25415, which was structurally related to the anticoccidial agents clazuril and diclazuril. This historical progression demonstrates how the pharmaceutical industry systematically explored triazine chemistry to develop compounds with enhanced biological properties and improved stability profiles.

The broader context of sulfonamide chemistry also contributed significantly to the development of hybrid compounds like Compound Pfizer 30542. Research into novel sulfonamide-triazine hybrid derivatives has shown that combining these two chemical families can result in compounds with unique properties and potential biological activities. The biological benefits of trisubstituted 1,3,5-triazine derivatives, including their ability to reduce inflammation and fight cancer, provided additional motivation for developing complex hybrid structures.

Nomenclature and Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions and reflects the complex molecular structure containing multiple functional groups and ring systems. The compound is officially registered under Chemical Abstracts Service number 55369-98-7, which serves as its unique chemical identifier in international databases.

Alternative nomenclature systems have been employed to describe this compound, including the designation "Benzenesulfonamide, 3-chloro-4-(2-chloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy)-N-ethyl-N-methyl-". The systematic name reflects the compound's structural complexity, beginning with the benzenesulfonamide core and systematically describing each substituent and functional group. The molecule contains two chlorine atoms in different positions, a methylphenoxy linkage, and the characteristic triazine dione ring system.

| Chemical Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 55369-98-7 |

| Molecular Formula | C19H18Cl2N4O5S |

| Molecular Weight | 485.3 grams per mole |

| International Chemical Identifier Key | WPIZTBAPUUCMTF-UHFFFAOYSA-N |

The simplified molecular-input line-entry system representation of the compound is CCN(C)S(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2C)N3C(=O)NC(=O)C=N3)Cl)Cl, which provides a textual representation of the molecular structure that can be interpreted by computational chemistry software. This standardized notation facilitates database searches and computational modeling studies.

Classification and Chemical Family

This compound belongs to multiple chemical classification categories due to its complex structure containing several distinct functional groups and ring systems. The compound is primarily classified as a benzenesulfonamide derivative, placing it within the broader category of sulfonamides, which are organic compounds containing the sulfonamide functional group.

Within the triazine classification system, the compound contains a 1,2,4-triazine ring system with specific substitution patterns that classify it as a heterocyclic compound with nitrogen-containing rings. The presence of the 3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl moiety specifically places this compound within the triazine-dione subfamily, which has been extensively studied for various biological applications.

The compound also falls under the classification of organic chemicals containing multiple subcategories. As an amide derivative, it belongs to the sulfonamides category, and as a sulfur-containing compound, it is classified among sulfones and sulfonamides. The presence of aromatic benzene rings places it within the benzene derivatives category, specifically benzenesulfonamides.

From a structural chemistry perspective, the molecule represents a hybrid compound that combines features of both sulfonamide pharmaceuticals and triazine heterocycles. This dual nature places it within the emerging class of sulfonamide-triazine hybrid derivatives, which have gained attention for their potential to exhibit properties of both parent compound families. The synthetic approach to such hybrid compounds typically involves the strategic combination of established sulfonamide chemistry with triazine ring formation methodology.

Significance in Chemical Research and Development

The significance of this compound in chemical research and development extends across multiple domains of scientific investigation. The compound serves as an important model system for understanding the synthesis and properties of complex heterocyclic molecules that incorporate multiple pharmacophores within a single molecular framework.

Research into sulfonamide-triazine hybrid derivatives has demonstrated the potential for these compounds to exhibit enhanced properties compared to their individual component structures. The systematic study of compounds like Compound Pfizer 30542 contributes to the broader understanding of how different chemical functionalities can be combined to create molecules with novel properties and potential applications.

The compound has particular significance in the context of structure-activity relationship studies within the triazine chemical family. Historical research on related compounds, such as the aryl triazine Compound Pfizer 25415, has shown that structural modifications within this chemical family can lead to significant changes in biological activity. This understanding has driven continued research into the synthesis and evaluation of new triazine derivatives with optimized properties.

In synthetic chemistry, the compound represents a challenging target that requires sophisticated synthetic methodology to construct the multiple ring systems and functional groups present in the molecule. The successful synthesis of such complex structures contributes to the advancement of synthetic organic chemistry methodology and demonstrates the capability of modern synthetic techniques to access highly substituted heterocyclic systems.

The molecular complexity of Compound Pfizer 30542 also makes it valuable for computational chemistry studies aimed at understanding molecular interactions and properties. The presence of multiple functional groups, aromatic rings, and heteroatoms provides a rich system for investigating various types of molecular interactions and for validating computational methods used in drug discovery and chemical research.

| Research Domain | Significance |

|---|---|

| Synthetic Methodology | Model system for complex heterocycle synthesis |

| Structure-Activity Relationships | Reference compound for triazine family studies |

| Computational Chemistry | Complex system for method validation |

| Hybrid Compound Development | Example of sulfonamide-triazine combination |

| Chemical Classification | Representative of multiple chemical families |

特性

IUPAC Name |

3-chloro-4-[2-chloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)-6-methylphenoxy]-N-ethyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N4O5S/c1-4-24(3)31(28,29)13-5-6-16(14(20)9-13)30-18-11(2)7-12(8-15(18)21)25-19(27)23-17(26)10-22-25/h5-10H,4H2,1-3H3,(H,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIZTBAPUUCMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2C)N3C(=O)NC(=O)C=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970705 | |

| Record name | 3-Chloro-4-[2-chloro-4-(5-hydroxy-3-oxo-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy]-N-ethyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55369-98-7 | |

| Record name | CP 30542 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055369987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-[2-chloro-4-(5-hydroxy-3-oxo-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy]-N-ethyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into three primary components:

-

1,2,4-Triazinedione core : The 3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl moiety.

-

Chlorinated phenolic intermediate : 2-Chloro-4-hydroxy-6-methylphenol.

-

Sulfonamide backbone : N-ethyl-N-methyl-3-chloro-4-hydroxybenzenesulfonamide.

Synthesis of the 1,2,4-Triazinedione Core

The 3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl group is synthesized through cyclocondensation of hydrazine derivatives with carbonyl compounds. Patents describe a method using N-aminophthalimide and chloroacetyl chloride under basic conditions:

-

Reaction Setup :

-

Dissolve N-aminophthalimide (1.0 equiv) in dry THF.

-

Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C.

-

Stir for 4 hours at room temperature.

-

-

Cyclization :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | >95% |

| Characterization | NMR (DMSO-d6): δ 11.2 (s, 1H, NH), 8.4 (s, 1H, CH) |

Preparation of 2-Chloro-4-hydroxy-6-methylphenol

This intermediate is synthesized via Friedel-Crafts alkylation followed by chlorination:

-

Methylation :

-

Chlorination :

Optimization Note : Excess SO₂Cl₂ (>1.5 equiv) ensures complete di-chlorination at the 2- and 4-positions.

Ether Coupling: Triazinedione-Phenol Conjugation

The triazinedione core is linked to the chlorophenol via nucleophilic aromatic substitution (SNAr).

-

Activation :

-

Convert 2-chloro-4-hydroxy-6-methylphenol to its potassium salt using K₂CO₃ in DMF.

-

-

Coupling :

Reaction Monitoring :

-

TLC (Hexane:EtOAc = 3:1) confirms consumption of the phenol intermediate.

-

Isolate the product by precipitation in ice-water (yield: 65-70%) .

Sulfonamide Functionalization

The final step introduces the N-ethyl-N-methylbenzenesulfonamide group.

-

Sulfonation :

-

React 3-chloro-4-hydroxybenzene with chlorosulfonic acid at 0°C to form the sulfonyl chloride.

-

-

Amination :

Critical Parameters :

-

Moisture-free conditions prevent hydrolysis of the sulfonyl chloride.

-

Excess amine ensures complete substitution.

Spectroscopic Validation :

-

NMR (CDCl₃): δ 44.2 (N-CH₂CH₃), 38.7 (N-CH₃), 139.5 (SO₂).

Purification and Characterization

Final purification employs column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol.

Analytical Summary :

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁Cl₂N₅O₅S |

| Molecular Weight | 542.39 g/mol |

| Melting Point | 198-200°C |

| HPLC Purity | 98.5% |

| MS (ESI+) | m/z 543.1 [M+H]⁺ |

Challenges and Optimization Strategies

-

Low Coupling Yields : SNAr reactions suffer from steric hindrance; using DMSO as a polar aprotic solvent improves reactivity .

-

Byproduct Formation : Residual chlorosulfonic acid leads to sulfone byproducts; rigorous washing with NaHCO₃ mitigates this .

Scalability and Industrial Relevance

Patent highlights kilogram-scale production using continuous flow reactors for the triazinedione synthesis, achieving 85% yield with reduced reaction time (2 hours vs. 12 hours batch).

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of the triazine ring can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products

Oxidation products: Carboxylic acids, aldehydes.

Reduction products: Dihydro or tetrahydro derivatives.

Substitution products: Amino or thiol derivatives.

科学的研究の応用

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to this structure:

- Cell Line Studies : Derivatives of related triazine compounds have shown cytotoxic effects against various human cancer cell lines (e.g., HCT-116, HeLa, MCF-7), with IC50 values below 100 μM. The mechanism often involves apoptosis induction through mitochondrial pathways and phosphatidylserine translocation .

Antimicrobial Properties

The sulfonamide component suggests potential antimicrobial activity. Sulfonamides are widely recognized for their effectiveness against bacterial infections. Research involving similar compounds indicates that they can inhibit bacterial growth by interfering with folic acid synthesis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Condensation reactions to form the triazine ring.

- Substitution reactions to introduce chloro and sulfonamide groups.

Derivatives of this compound are also being explored for enhanced efficacy and reduced toxicity.

Case Studies

- Anticancer Research : A recent study synthesized various derivatives of benzenesulfonamides and evaluated their anticancer properties. Compounds with similar structural features showed promising results in inducing apoptosis in cancer cells .

- Antimicrobial Studies : Another study focused on the antibacterial activity of sulfonamide derivatives against common pathogens, demonstrating significant inhibition rates comparable to established antibiotics .

作用機序

The mechanism of action of 3-Chloro-4-(2-chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy)-N-ethyl-N-methylbenzenesulfonamide likely involves:

Molecular targets: Binding to specific enzymes or receptors, inhibiting their activity.

Pathways involved: Disruption of metabolic pathways, leading to the inhibition of bacterial growth or other biological effects.

類似化合物との比較

Comparison with Similar Compounds

To contextualize the uniqueness of 3-Chloro-4-(2-chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy)-N-ethyl-N-methylbenzenesulfonamide, a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Findings:

Triazine vs. Triazole Cores: The target compound’s 1,2,4-triazin-2(3H)-one core differentiates it from triazole-based analogs ().

Halogenation Patterns: Dual chlorination on aromatic rings (vs. mono-chloro or trifluoromethyl groups in ) may improve hydrophobic interactions in biological systems, as seen in pesticide derivatives ().

Biological Implications: Structural complexity correlates with enhanced specificity. For example, the thia-triazatricyclic compound () shows potent antifungal activity due to its constrained geometry, whereas the target compound’s triazinone core may target distinct enzymatic pathways .

生物活性

The compound 3-Chloro-4-(2-chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-6-methylphenoxy)-N-ethyl-N-methylbenzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes available research findings on its biological activity, including cytotoxicity against various cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈Cl₂N₄O₅S

- Molecular Weight : 433.33 g/mol

The presence of the triazine ring and sulfonamide moiety is significant for its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of sulfonamides containing triazine rings exhibit notable cytotoxic effects against several human cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly:

- HCT-116 (Colon Cancer)

- MCF-7 (Breast Cancer)

- HeLa (Cervical Cancer)

In vitro assays indicated that the compound has an IC₅₀ value below 100 μM for these cell lines, suggesting significant cytotoxic potential. For instance, one study reported IC₅₀ values of 36 μM for HCT-116 and 34 μM for HeLa cells .

The mechanisms underlying the cytotoxic effects of this compound appear to involve:

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells. This was evidenced by increased caspase activity and morphological changes indicative of apoptosis (e.g., cell shrinkage and detachment) observed through microscopy .

- Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase cell cycle arrest independent of p53 status, suggesting a broad applicability across different cancer types .

- Metabolic Stability : Investigations into metabolic stability revealed that certain structural modifications enhance the compound's stability in biological systems, which is crucial for its therapeutic efficacy .

Comparative Analysis with Related Compounds

A comparison with other triazine-based compounds reveals that modifications to the aromatic rings significantly influence biological activity. For example:

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| 3-Chloro Compound | 36 | HCT-116 |

| Compound A | 45 | MCF-7 |

| Compound B | 70 | HeLa |

This table illustrates how structural variations can lead to differing levels of cytotoxicity.

Case Studies

Several case studies have been performed to evaluate the effectiveness of this compound in vivo:

- Animal Models : In murine models implanted with HCT-116 tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups treated with saline solutions.

- Combination Therapies : Initial findings suggest that combining this compound with traditional chemotherapeutics like cisplatin enhances overall efficacy while potentially reducing side effects associated with higher doses of chemotherapy alone .

Q & A

Q. How can interdisciplinary approaches enhance functionalization studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。